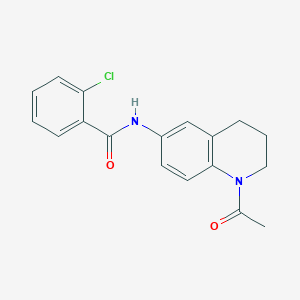
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide, also known as ACB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACB belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
Synthesis and Antimicrobial Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide, as part of the broader family of quinoline derivatives, has been extensively studied for its synthesis methods and antimicrobial activities. For example, the synthesis process involves reactions with ethyl chloroacetate, hydrazine hydrate, and various aldehydes to produce a range of compounds, some of which have shown significant inhibition of bacterial and fungal growth (Ahmed et al., 2006). Additionally, similar compounds have demonstrated potent antituberculosis activity, highlighting the potential of these derivatives in treating infectious diseases (Jaso et al., 2003).
Allosteric HIV-1 Integrase Inhibitors
Quinoline derivatives have also been identified as allosteric HIV-1 integrase inhibitors (ALLINIs), capable of blocking integrase interactions with viral DNA and its cellular cofactor, LEDGF. This dual-action inhibition disrupts multiple steps of HIV-1 integration into the host genome, presenting a novel approach to antiretroviral therapy (Kessl et al., 2012).
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives bearing azetidinones scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The structural modification of quinoline compounds has resulted in molecules that exhibit significant anti-inflammatory activities with less ulcerogenic activity compared to traditional NSAIDs, pointing towards the therapeutic potential in managing pain and inflammation (Gupta & Mishra, 2016).
Corrosion Inhibition
The chemical structure of quinoline derivatives makes them effective as corrosion inhibitors for metals in acidic environments. Studies on quinoxalines as corrosion inhibitors for copper have shown a direct relationship between molecular structure and inhibition efficiency, emphasizing the role of quinoline derivatives in protecting metal surfaces from corrosion (Zarrouk et al., 2014).
Fluorescent Sensors for Metal Ions
Some quinoline derivatives have been developed as selective fluorescent sensors for metal ions, such as cadmium and zinc. These sensors exploit the unique electronic structures of quinoline compounds to achieve high selectivity and sensitivity in metal ion detection, with potential applications in environmental monitoring and biochemical research (Zhou et al., 2012).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZWANHTQILMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
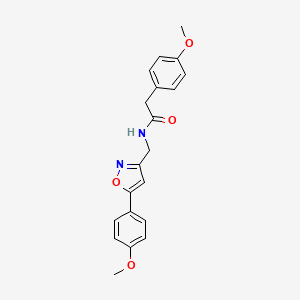
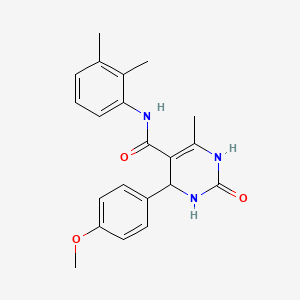
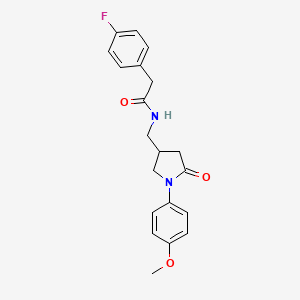
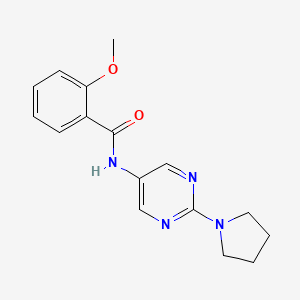
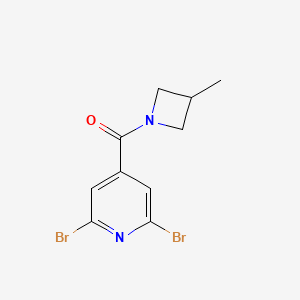
![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
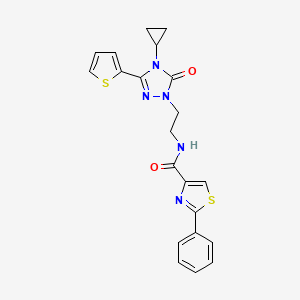
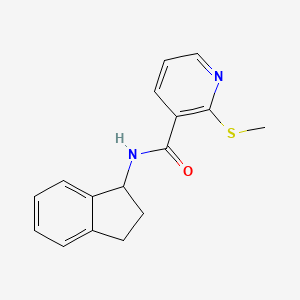
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)

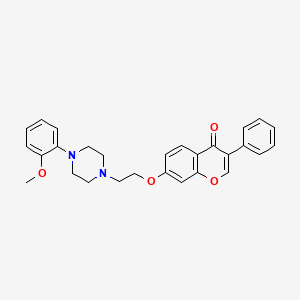
![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2945261.png)


